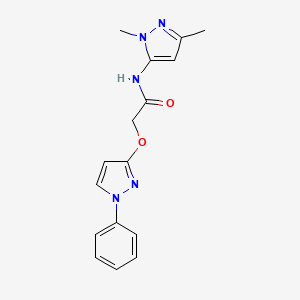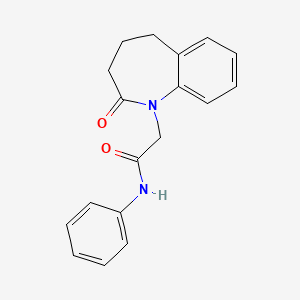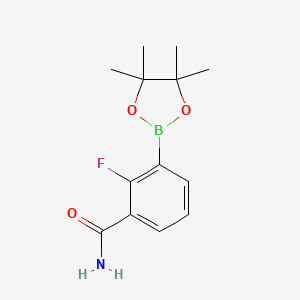![molecular formula C17H20N4O2 B6627300 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6627300.png)
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide, also known as PAPC, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperidine derivatives and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also acts as an anti-oxidant by reducing oxidative stress and increasing the activity of antioxidant enzymes. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been found to modulate the expression of genes involved in neurodegeneration and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide also reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. It has been found to have neuroprotective effects by modulating the expression of genes involved in neurodegeneration and synaptic plasticity.
实验室实验的优点和局限性
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to using 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well-established.
未来方向
There are several future directions for research on 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of its mechanism of action and the identification of its molecular targets. Additionally, the pharmacokinetics and toxicity profile of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide need to be established to determine its potential as a therapeutic agent.
合成方法
The synthesis of 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide involves a multi-step process that includes the reaction of 4-phenylpyrazole with acetyl chloride to form 2-acetyl-4-phenylpyrazole. The resulting compound is then reacted with piperidine and 4-nitrobenzoyl chloride to form 1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide. The final product is obtained after purification and isolation procedures.
科学研究应用
1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit anti-inflammatory, anti-oxidant, and neuroprotective properties. 1-[2-(4-Phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-[2-(4-phenylpyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-17(23)14-6-8-20(9-7-14)16(22)12-21-11-15(10-19-21)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSLAUCUPNVEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-ol](/img/structure/B6627218.png)
![N-ethyl-3-[4-methoxy-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B6627224.png)
![[4-[[4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]phenyl] acetate](/img/structure/B6627229.png)
![5-[1-[(5-Bromofuran-2-yl)methyl]-4-methoxypiperidin-4-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B6627246.png)
![2-[benzyl-(2,5-dimethylphenyl)sulfonylamino]-N-(4-iodophenyl)acetamide](/img/structure/B6627254.png)
![3-chloro-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B6627260.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6627263.png)

![N-[[(2R)-oxolan-2-yl]methyl]-1-phenylimidazole-4-carboxamide](/img/structure/B6627281.png)
![4-[(3-Carboxy-4-chlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B6627283.png)
![2-[(1,3-Dioxoisoindol-5-yl)sulfonylamino]benzoic acid](/img/structure/B6627286.png)


